3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-formylpropanimidohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to the target compound involves multi-step chemical processes. Notably, Kobayashi et al. (2010) describe a method for the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-one derivatives, which share a core structural motif with the target compound, through the reaction of 2-formylbenzonitrile with dimethyloxosulfonium methylide (Kobayashi, Matsumoto, Nakamura, Fukamachi, & Konishi, 2010). Milen et al. (2016) report the synthesis of racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates through a three-component reaction using propylphosphonic anhydride, showcasing a method that may be adaptable for synthesizing the target compound (Milen, Dancsó, Földesi, Slégel, & Volk, 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been characterized using various spectroscopic techniques. For instance, Kafi and Ayyash (2022) utilized density functional theory (DFT) to determine the molecular properties of a similar compound, providing insights into its geometric and electronic structure (Kafi & Ayyash, 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of isoindoline derivatives have been explored in several studies. Kitabatake, Saitoh, and Sano (2009) investigated the synthesis of 1-aryl-2,3-dihydro-1H-isoindoles through cyclization of N-formyliminium ion, indicating potential pathways for modifying the target compound (Kitabatake, Saitoh, & Sano, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of the compound under different conditions. While specific studies on the target compound are scarce, related research by Karrouchi et al. (2020) on (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provides a basis for inferring the physical characteristics of similar compounds (Karrouchi, Brandán, Sert, El-marzouqi, Radi, Ferbinteanu, Faouzi, Garcia, & Ansar, 2020).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are fundamental aspects that influence the application and handling of the compound. Research by Martynenko et al. (2016) on the synthesis and modification of isoindoloquinazoline derivatives reveals insights into the chemical behavior and potential reactivity patterns that could be relevant to the target compound (Martynenko, Kazunin, Selivanova, & Kovalenko, 2016).
properties
IUPAC Name |
N-[(E)-[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c13-10(15-14-7-17)5-6-16-11(18)8-3-1-2-4-9(8)12(16)19/h1-4,7H,5-6H2,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKKEEBGSRMOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=NNC=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC/C(=N\NC=O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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